molecular formula C6H7N3O B091857 N-(Pyrimidin-4-yl)acetamide CAS No. 16166-22-6

N-(Pyrimidin-4-yl)acetamide

Cat. No. B091857
CAS RN: 16166-22-6
M. Wt: 137.14 g/mol
InChI Key: MVCZKPMTGFFULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyrimidin-4-yl)acetamide (NPA) is an organic compound belonging to the class of pyrimidine derivatives. It is a colorless crystalline solid with a molecular formula of C5H6N2O and a molecular weight of 114.11 g/mol. NPA is an important intermediate in the synthesis of many drugs, such as antiviral agents, antifungal agents, and anticonvulsants. It has been widely used in the laboratory for various purposes and has shown promise as a therapeutic agent.

Scientific Research Applications

  • Adenosine hA2A Receptor Antagonists : N-(Pyrimidin-4-yl)acetamide derivatives have been identified as potent adenosine hA2A receptor antagonists. These compounds exhibit excellent aqueous solubility and good bioavailability. They have shown efficacy in rodent models of Parkinson's disease, despite having reduced potency for the rat A2A receptor compared to the human A2A receptor (Slee et al., 2008).

  • Crystallographic Studies : Crystal structures of various this compound derivatives have been analyzed. These studies reveal insights into the molecular conformations and intramolecular interactions of these compounds, which are valuable for understanding their chemical and pharmacological properties (Subasri et al., 2016).

  • Radioligands for PET Imaging : Derivatives of this compound have been developed as selective radioligands for imaging the translocator protein (18 kDa) using positron emission tomography (PET). These radioligands have potential applications in diagnosing and researching various neurological and psychiatric disorders (Dollé et al., 2008).

  • Immunoregulation : Certain derivatives of this compound, such as Y-39041, have been found to have dual regulatory effects on pro- and anti-inflammatory cytokines. These compounds have potential therapeutic applications in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease (Fukuda et al., 2000).

  • Antimicrobial and Antituberculosis Activity : Some this compound derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These compounds have shown promising results against various bacterial and fungal pathogens, as well as Mycobacterium tuberculosis (Soni & Patel, 2017).

  • HIV-1 Protease Inhibitors : Derivatives of this compound have been explored as potent inhibitors of HIV-1 protease, showing remarkable enzyme inhibitory and antiviral activity. These compounds have potential as treatments for HIV, including drug-resistant variants (Zhu et al., 2019).

  • Anticancer Agents : Some derivatives of this compound have been synthesized and evaluated for their anticancer activity. These compounds have shown potential in inhibiting the growth of various human cancer cell lines, suggesting their possible use in cancer therapy (Al-Sanea et al., 2020).

Mechanism of Action

Target of Action

N-(Pyrimidin-4-yl)acetamide is a pyrimidine derivative . Pyrimidine derivatives have been found to target Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest .

Mode of Action

Pyrimidine derivatives are known to inhibit their targets by competing with atp for binding to the kinase domain . This prevents the phosphorylation of substrate proteins, thereby inhibiting the activity of the target enzyme .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest and potentially induce apoptosis . Furthermore, pyrimidines have been reported to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Pharmacokinetics

Related pyrimidine derivatives have shown dose- and time-dependent pharmacokinetics in human subjects . The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds can significantly impact their bioavailability and efficacy .

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, potentially inducing apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells . Additionally, the inhibition of inflammatory mediators can lead to anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the metabolism and excretion of the compound .

Safety and Hazards

The safety and hazards of “N-(Pyrimidin-4-yl)acetamide” are not well-documented in the literature .

properties

IUPAC Name

N-pyrimidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCZKPMTGFFULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311851
Record name 4-acetamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16166-22-6
Record name 16166-22-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-acetamidopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 4-aminopyrimidine (1.0 equiv.) was dissolved in THF and acetic anhydride (5 equiv.) and triethylamine (1.5 equiv.) were added and the mixture was stirred at room temperature. The volatiles were removed in vacuo and the residue purified by preparative silica gel TLC to give the 4-acetamidopyrimidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(Pyrimidin-4-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(Pyrimidin-4-yl)acetamide

Q & A

Q1: How does N-(pyrimidin-4-yl)acetamide interact with its target and what are the downstream effects?

A1: N-(pyrimidin-4-yl)acetamides, specifically the 2-amino-N-pyrimidin-4-yl acetamides discussed in the research, act as antagonists of the adenosine A2A receptor (A2AR). [] While the exact binding mechanism isn't detailed in the provided abstract, these antagonists likely bind to the A2AR, preventing the endogenous ligand, adenosine, from binding and activating the receptor. This blockage can have various downstream effects, particularly within the central nervous system. Inhibiting A2AR signaling can increase dopamine release and neurotransmission, making these compounds potentially useful for treating neurological disorders like Parkinson's disease. []

Q2: What is known about the structure-activity relationship (SAR) of N-(pyrimidin-4-yl)acetamides and how do modifications impact their activity and selectivity for the A2A receptor?

A2: The research focuses on enhancing the aqueous solubility of N-(pyrimidin-4-yl)acetamides while maintaining their potency and selectivity as A2AR antagonists. [] The abstract highlights the exploration of 2-amino-N-pyrimidin-4-yl acetamides as a promising structural variation. Although specific modifications aren't detailed, the study likely investigates how different substituents on the pyrimidine ring and the acetamide nitrogen affect the compound's interaction with the A2AR binding site, impacting its potency and selectivity. The research also notes a difference in potency between rat and human A2A receptors, suggesting further SAR studies could optimize compounds for specific species. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.